molecular formula C18H13NO B1582310 Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]- CAS No. 68434-51-5

Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

Cat. No. B1582310
CAS RN: 68434-51-5
M. Wt: 259.3 g/mol
InChI Key: MENDGUCJODVXAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Scientific Research Applications

  • Chemical Industry : Benzonitrile is primarily used in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

  • Pharmaceutical Industry : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

  • Scientific Research : Benzonitrile plays a critical role in scientific research . For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

  • N-Heterocycle Synthesis : Benzonitrile can be used in metal-catalyzed denitrogenative pathways for N-heterocycle synthesis . Nitrogen-containing heterocyclic scaffolds, due to their extensive abundance in natural products and bioactive compounds, have gathered a growing attention in both academical and industrial sectors in pursuit of development of highly efficient clinical targets and drug candidates .

  • Preparation and Synthesis : The most common method of producing Benzonitrile is via the ammoxidation of benzene . This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction . This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .

  • N-Heterocycle Synthesis : Benzonitrile can be used in metal-catalyzed denitrogenative pathways for N-heterocycle synthesis . Nitrogen-containing heterocyclic scaffolds, due to their extensive abundance in natural products and bioactive compounds, have gathered a growing attention in both academical and industrial sectors in pursuit of development of highly efficient clinical targets and drug candidates .

properties

IUPAC Name

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDGUCJODVXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327193
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

CAS RN

68434-51-5
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

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